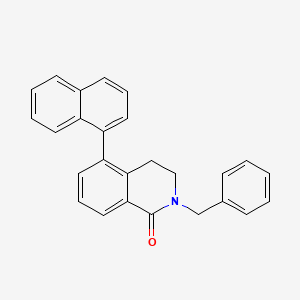
iridium(3+);1,3,5-trimethylbenzene-6-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium(3+);1,3,5-trimethylbenzene-6-ide is a coordination compound that features iridium in the +3 oxidation state complexed with 1,3,5-trimethylbenzene-6-ide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of iridium(3+);1,3,5-trimethylbenzene-6-ide typically involves the reaction of iridium(III) chloride with 1,3,5-trimethylbenzene under specific conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a solvent such as dichloromethane. The reaction mixture is usually heated to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Iridium(3+);1,3,5-trimethylbenzene-6-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium complexes in higher oxidation states, while substitution reactions can produce a variety of iridium complexes with different ligands.
科学的研究の応用
Iridium(3+);1,3,5-trimethylbenzene-6-ide has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Iridium complexes are being investigated for their anticancer properties and potential use in photodynamic therapy.
Industry: The compound is used in the development of materials with unique electronic and photophysical properties, such as organic light-emitting diodes (OLEDs).
作用機序
The mechanism by which iridium(3+);1,3,5-trimethylbenzene-6-ide exerts its effects depends on the specific application. In catalysis, the iridium center often acts as the active site, facilitating the transfer of electrons or atoms during the reaction. In biological systems, the compound may interact with cellular components, leading to changes in cellular function or inducing cell death in cancer cells.
類似化合物との比較
Similar Compounds
Iridium(III) chloride: A common precursor in the synthesis of various iridium complexes.
Iridium(III) acetylacetonate: Another iridium complex with different ligands but similar oxidation state and coordination environment.
Iridium(III) cyclooctadiene: A complex used in catalysis with a different ligand structure.
Uniqueness
Iridium(3+);1,3,5-trimethylbenzene-6-ide is unique due to the presence of the 1,3,5-trimethylbenzene ligand, which imparts specific electronic and steric properties to the complex. This can influence its reactivity and stability, making it suitable for specific applications that other iridium complexes may not be able to achieve.
特性
CAS番号 |
146645-28-5 |
|---|---|
分子式 |
C27H33Ir |
分子量 |
549.8 g/mol |
IUPAC名 |
iridium(3+);1,3,5-trimethylbenzene-6-ide |
InChI |
InChI=1S/3C9H11.Ir/c3*1-7-4-8(2)6-9(3)5-7;/h3*4-5H,1-3H3;/q3*-1;+3 |
InChIキー |
RKYBXBAGLXFDRC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


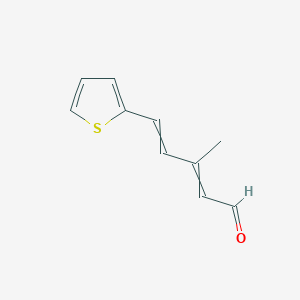
![Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B12549283.png)

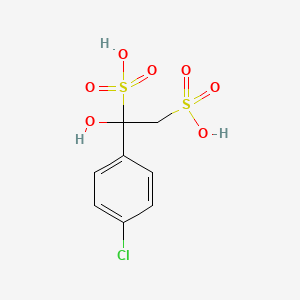
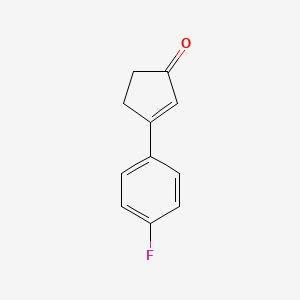


![2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12549321.png)

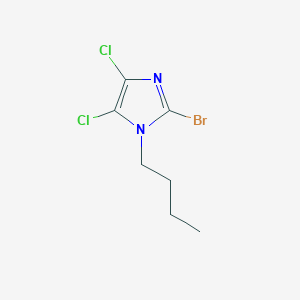
![1,4-Bis[difluoro(iodo)methyl]benzene](/img/structure/B12549340.png)
![4-[Methyl(phenyl)amino]but-3-ene-2-thione](/img/structure/B12549345.png)
methoxysilane](/img/structure/B12549350.png)
